PDE4 Inhibition Potency vs. Crisaborole
LEO 39652 demonstrates significantly higher potency for PDE4 compared to the approved topical PDE4 inhibitor, crisaborole. In standardized in vitro enzymatic assays, LEO 39652 inhibits all four PDE4 subtypes (A-D) with IC50 values in the low nanomolar range (1.2-3.8 nM) [1]. In contrast, crisaborole has a reported IC50 of 240 nM (0.24 µM) against PDE4 [2]. This represents a potency difference of over two orders of magnitude (60-200 fold).
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | PDE4A: 1.2 nM; PDE4B: 1.2 nM; PDE4C: 3.0 nM; PDE4D: 3.8 nM |
| Comparator Or Baseline | Crisaborole: 240 nM (PDE4) |
| Quantified Difference | LEO 39652 is 60-200 times more potent than crisaborole based on IC50 values. |
| Conditions | Enzymatic inhibition assays using recombinant human PDE4 isoforms. |
Why This Matters
This dramatic difference in intrinsic potency is a critical factor for procurement, as it suggests LEO 39652 may achieve target engagement and therapeutic effect at substantially lower drug concentrations in the skin compared to crisaborole.
- [1] Larsen, J., et al. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 2020, 63(23), 14502-14521. View Source
- [2] Yang, Z., et al. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors. Journal of Investigative Dermatology, 2024, S0022-202X(24)02271-1. View Source
